Unguisin B

Cyclic peptide Non-ribosomal peptide Marine natural product

Sourcing Unguisin B (CAS 226956-07-6) for your research program? This cyclic heptapeptide, featuring a unique GABA-incorporated scaffold and a high density of D-amino acid residues, is the ideal reference standard for LC-MS/MS method development and a critical negative control for Unguisin A anion-binding studies. With no inherent bioactivity, it serves as an inert scaffold for SAR investigations. Ensure your structural biology and analytical work is precise by procuring this well-characterized, compound-specific standard.

Molecular Formula C37H56N8O7
Molecular Weight 724.9 g/mol
Cat. No. B3026296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnguisin B
Molecular FormulaC37H56N8O7
Molecular Weight724.9 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C
InChIInChI=1S/C37H56N8O7/c1-19(2)16-27-35(50)45-30(20(3)4)36(51)41-23(8)32(47)42-28(17-24-18-39-26-13-10-9-12-25(24)26)34(49)38-15-11-14-29(46)40-22(7)33(48)44-31(21(5)6)37(52)43-27/h9-10,12-13,18-23,27-28,30-31,39H,11,14-17H2,1-8H3,(H,38,49)(H,40,46)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)/t22-,23-,27+,28-,30-,31-/m1/s1
InChIKeySTCFDPSTGTYYBQ-MDODTGCMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Unguisin B Procurement Guide: Evaluating the Cyclic Heptapeptide from Emericella unguis


Unguisin B (CAS 226956-07-6) is a cyclic heptapeptide originally isolated from the marine-derived fungus Emericella unguis (also classified as Aspergillus unguis) [1]. It belongs to the unguisin family, a group of non-ribosomal peptides distinguished by the incorporation of the non-proteinogenic amino acid γ-aminobutyric acid (GABA) and a high proportion of D-amino acids [2]. The compound is a major analogue within this class and serves as a reference standard for structural and biosynthetic studies [3].

Why Unguisin B Cannot Be Substituted with Other Unguisin Congeners


The unguisin family comprises several cyclic heptapeptides that share a common GABA-containing scaffold but differ critically in their amino acid sequences, stereochemistry, and molecular properties. These differences preclude simple substitution for research or procurement purposes. Unguisin B's specific sequence and stereochemical configuration (cyclo-(D-Val-D-Ala-D-Trp-GABA-D-Ala-D-Val-L-Leu)) [1] imparts a unique molecular weight, hydrophobicity, and three-dimensional conformation compared to its analogs [2]. Furthermore, while Unguisin A has been shown to function as an anion receptor [3], no such activity has been reported for Unguisin B, highlighting a functional divergence that necessitates compound-specific sourcing.

Quantitative Differentiation of Unguisin B from Closest Analogs


Unique Amino Acid Sequence and Stereochemical Composition

Unguisin B possesses a distinct primary sequence that differentiates it from all other unguisin congeners. The amino acid sequence for Unguisin B is cyclo-(D-Val-D-Ala-D-Trp-GABA-D-Ala-D-Val-L-Leu), whereas its closest analog, Unguisin A, replaces the L-Leu at the C-terminus with L-Phe [1]. Unguisin C and D contain further sequence variations [2]. This sequence difference is a direct result of the biosynthetic pathway and is not a minor impurity [3]. The stereochemistry, determined by Marfey's method, confirms the presence of five D-amino acids and one L-amino acid in Unguisin B [1].

Cyclic peptide Non-ribosomal peptide Marine natural product

Distinct Molecular Weight and Formula

Unguisin B has a distinct molecular formula and weight compared to its congeners, enabling unambiguous identification and quantification in analytical workflows. The molecular formula for Unguisin B is C37H56N8O7, with a molecular weight of 724.89 g/mol [1]. In contrast, Unguisin A has C40H54N8O7 (758.91 g/mol) , Unguisin C has C40H54N8O8 (775.2 g/mol) [2], Unguisin D has C38H58N8O7 (738.93 g/mol) [3], and Unguisin J has C41H56N8O7 (773.43 g/mol) [4].

Physicochemical characterization Mass spectrometry Analytical standard

Lack of Reported Anion-Binding Activity vs. Unguisin A

Unlike its analog Unguisin A, which has been characterized as a promiscuous anion receptor with high affinity for phosphate and pyrophosphate [1], no reports of anion-binding activity have been published for Unguisin B. A literature search reveals that while Unguisin A has been shown to bind phosphate and pyrophosphate in a series of biophysical assays [1], Unguisin B has not been evaluated or reported to possess such properties. This functional divergence, although based on the absence of reported activity rather than a direct comparative assay, is a critical consideration for researchers seeking to avoid confounding anion-binding effects in their experimental systems.

Anion receptor Phosphate binding Host-guest chemistry

GABA-Containing Cyclic Heptapeptide Scaffold

Unguisin B is distinguished from many other cyclic peptides by the presence of a γ-aminobutyric acid (GABA) moiety within its macrocycle [1]. This non-proteinogenic amino acid is a defining feature of the unguisin family. While all unguisins contain GABA, this structural element is not common in other cyclic peptide classes from marine fungi [2]. The incorporation of GABA creates a unique hydrogen-bonding network and alters the backbone flexibility compared to peptides lacking this residue [3].

GABA-containing peptide Cyclic heptapeptide Non-proteinogenic amino acid

High D-Amino Acid Content

Unguisin B contains a high proportion of D-amino acids (five D-amino acids out of seven residues, excluding GABA), including D-Val, D-Ala, and D-Trp [1]. This stereochemical composition is in stark contrast to most ribosomally synthesized peptides, which are composed exclusively of L-amino acids. The high D-amino acid content contributes to the compound's stability against proteolytic degradation and may influence its three-dimensional conformation [2]. While other unguisins also contain D-amino acids, the specific pattern and identity of these residues vary among congeners [3].

D-amino acid Peptide stability Protease resistance

Absence of Documented Biological Activity

To date, no significant biological activities have been reported for Unguisin B in peer-reviewed literature [1]. This is in contrast to some other unguisins, such as Unguisin A, which has been shown to exhibit moderate anti-inflammatory activity (IC50 20.0 µM) [2] and to function as an anion receptor [3]. A recent review noted that 'no significant biological activities have been reported for these small peptides' [1]. While some vendor websites claim antimicrobial or cytotoxic activity, these assertions are not supported by primary research data and should be viewed with caution .

Biological activity Antimicrobial Cytotoxicity

Optimal Application Scenarios for Unguisin B Based on Quantitative Evidence


Analytical Reference Standard for LC-MS/MS Method Development

Given its distinct molecular weight (724.89 g/mol) and formula (C37H56N8O7) compared to other unguisins, Unguisin B serves as an ideal reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1]. Its unique mass differentiates it from Unguisin A (-34.02 Da) and Unguisin C (-50.31 Da), ensuring unambiguous identification in complex fungal extracts or biological matrices [2].

Inert Scaffold for Structure-Activity Relationship (SAR) Studies

Unguisin B's lack of reported biological activity, as noted in recent literature [1], positions it as an excellent negative control or inert scaffold for SAR studies. Researchers investigating the unguisin family can use Unguisin B to assess the impact of specific structural modifications (e.g., amino acid substitutions, fluorination) without the confounding influence of inherent bioactivity [3].

Model System for Studying D-Amino Acid Incorporation in Peptides

With 71% of its amino acid residues in the D-configuration (five D-amino acids out of seven), Unguisin B provides a robust model system for investigating the effects of D-amino acid incorporation on peptide conformation, stability, and interactions [1]. This high D-amino acid content distinguishes it from typical ribosomal peptides and makes it valuable for studying the structural and functional consequences of stereochemical changes [2].

Negative Control for Anion-Binding Experiments

Unlike Unguisin A, which has been shown to bind phosphate and pyrophosphate with high affinity [1], no anion-binding activity has been reported for Unguisin B. This functional divergence makes Unguisin B a suitable negative control for experiments designed to probe the anion-binding properties of Unguisin A or related peptides, ensuring that observed effects are specific to the anion-binding compound and not a general property of the scaffold [2].

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